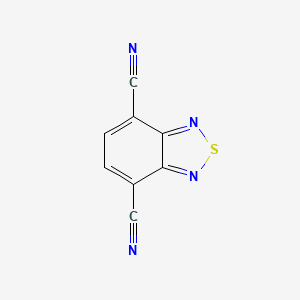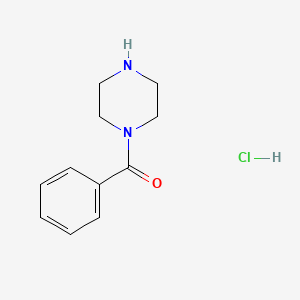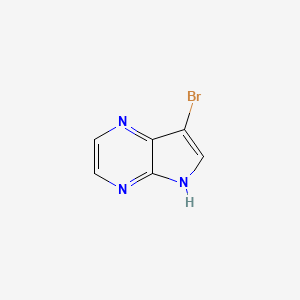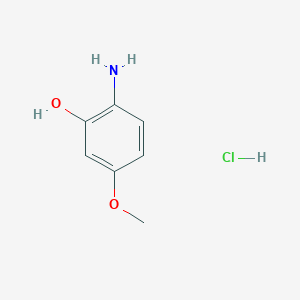
1,3-Bis(2-hydroxyethylsulfonyl)-2-propanol
説明
The compound "1,3-Bis(2-hydroxyethylsulfonyl)-2-propanol" is not directly discussed in the provided papers. However, the papers do provide insights into related sulfur-nitrogen compounds and bis(sulfonyl) derivatives, which can offer a broader understanding of the chemical context in which such a compound would exist. For instance, the synthesis and structural analysis of acyclic sulfur-nitrogen compounds, including bis((trifluoromethyl)sulfonyl)amine and bis(bis(fluorosulfonyl)amino)sulfur, are reported, which may share some synthetic or structural similarities with the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of lithiated β-sulfonyl acetals with amino acid-derived N-tosylaziridines, followed by acid-catalyzed cyclization to yield enantiomerically pure heterocyclic substrates . Additionally, the synthesis of a hydrophilic organic salt with bis(trifluoromethylsulfonyl)imide anion was achieved by introducing carboxyl groups into the imidazolium cation . These methods suggest that the synthesis of "1,3-Bis(2-hydroxyethylsulfonyl)-2-propanol" could potentially involve similar strategies of functional group introduction and cyclization reactions.
Molecular Structure Analysis
The molecular structures of the compounds studied in the papers involve extensive electron delocalization, as observed in the planar nitrogen of bis(bis(fluorosulfonyl)amino)sulfur, which features nearly equidistant S-N bonds and extremely short S-O and S-F bonds . This indicates that the molecular structure of "1,3-Bis(2-hydroxyethylsulfonyl)-2-propanol" might also exhibit significant electron delocalization, particularly around the sulfonyl groups, which could affect its reactivity and interactions.
Chemical Reactions Analysis
The papers describe highly regio- and stereoselective SN1' and alkylation reactions involving heterocyclic substrates . These reactions are characterized by their efficiency and stereoselectivity, which could be relevant when considering the chemical reactivity of "1,3-Bis(2-hydroxyethylsulfonyl)-2-propanol" in various organic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(trifluoromethylsulfonyl)imide anion-containing compounds, such as thermal stability, pKa, and solubility in water, were experimentally determined . These properties are crucial for the application of such compounds as "designer solvents." By analogy, "1,3-Bis(2-hydroxyethylsulfonyl)-2-propanol" could also possess unique physical and chemical properties that might be tuned by modifying its structure, potentially affecting its solubility, thermal stability, and acidity.
科学的研究の応用
Applications in Liquid-Liquid Equilibria and Separation Processes
1,3-Bis(2-hydroxyethylsulfonyl)-2-propanol has been studied in the context of liquid-liquid equilibria (LLE) and separation processes. Research has focused on the measurement and correlation of LLE in systems involving water and alcohols, including 1-propanol, at various temperatures. These studies are crucial for improving the environmental and economic aspects of alcohol recycling from aqueous mixtures (Cháfer et al., 2016). Additionally, the capabilities of specific ionic liquids, such as 1-decyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, have been explored for their potential in separating water from alcohols like 1-propanol or 2-propanol at different temperatures, which has implications for industrial separation processes (Cumplido et al., 2020).
Synthesis and Characterization in Polymer and Fuel Cell Research
Another significant area of application is in the synthesis and characterization of materials for polymer and fuel cell research. For instance, sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups have been synthesized using related chemical structures. These materials exhibit promising properties for fuel-cell applications due to their high proton conductivity and mechanical properties, indicating their potential in advancing fuel cell technologies (Bae et al., 2009).
Role in Catalysis and Chemical Synthesis
The compound's derivatives have also been explored in catalysis and chemical synthesis. For instance, its interaction with chiral 1,2-diaminocyclohexane led to the creation of chiral macrocyclic ONNO-type ligands, which were used in asymmetric transfer hydrogenation processes. This research demonstrates the compound's role in facilitating specific, high-precision chemical reactions, contributing to advancements in synthetic chemistry (Chen et al., 2007).
Implications in Corrosion Inhibition and Material Science
Furthermore, the compound has been implicated in corrosion inhibition research. Novel gemini surfactants containing hydroxyl group, synthesized using related chemical structures, have been studied for their corrosion inhibition performance on carbon steel in brine solutions containing H2S and CO2. These studies have implications in material science, particularly in enhancing the durability and longevity of metals in harsh chemical environments (Zhao & Jun, 2012).
特性
IUPAC Name |
1,3-bis(2-hydroxyethylsulfonyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O7S2/c8-1-3-15(11,12)5-7(10)6-16(13,14)4-2-9/h7-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFXDAXIZHJZAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)CC(CS(=O)(=O)CCO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101259417 | |
| Record name | 1,3-Bis[(2-hydroxyethyl)sulfonyl]-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101259417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(2-hydroxyethylsulfonyl)-2-propanol | |
CAS RN |
67006-34-2 | |
| Record name | 1,3-Bis[(2-hydroxyethyl)sulfonyl]-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67006-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Bis[(2-hydroxyethyl)sulfonyl]-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101259417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis(2-hydroxyethylsulfonyl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.247.112 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















